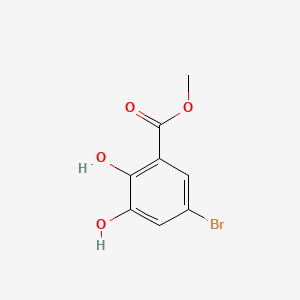

Methyl 5-bromo-2,3-dihydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

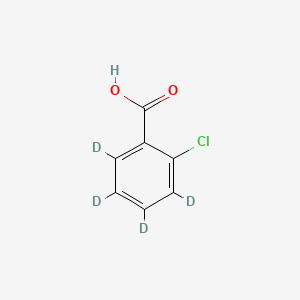

Methyl 5-bromo-2,3-dihydroxybenzoate is a chemical compound with the molecular formula C8H7BrO4 . It has a molecular weight of 247.05 . The compound is a white to off-white powder or crystals .

Molecular Structure Analysis

The InChI code for Methyl 5-bromo-2,3-dihydroxybenzoate is1S/C8H7BrO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3 . This indicates the presence of a methyl group (CH3), a bromine atom (Br), and two hydroxyl groups (OH) in the compound. Physical And Chemical Properties Analysis

Methyl 5-bromo-2,3-dihydroxybenzoate is a white to off-white powder or crystals . It has a molecular weight of 247.05 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

“Methyl 5-bromo-2,3-dihydroxybenzoate” is used in the pharmaceutical industry . Its unique reactivity and selectivity make it a valuable tool in the hands of chemists, allowing for the creation of novel compounds with tailored properties .

Agrochemical Applications

This compound also finds applications in the agrochemical industry . Its unique chemical properties can be leveraged to create effective agrochemical products .

Chemical Synthesis

“Methyl 5-bromo-2,3-dihydroxybenzoate” serves as a versatile reagent in the realm of chemical synthesis . It can be used to create a wide variety of novel compounds .

Inhibitor of Salicylate Synthase

In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, this compound has been used . It has led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards this target, demonstrating promising activities .

Synthesis of Cored Dendrimers

“Methyl 3,5-dihydroxybenzoate”, a related compound, was used in the synthesis of cored dendrimers . This suggests that “Methyl 5-bromo-2,3-dihydroxybenzoate” could potentially be used in a similar manner.

Preparation of Crown Ethers

“Methyl 3,5-dihydroxybenzoate” was also used in the preparation of bis (5-carbomethoxy-1,3-phenylene)-32-crown-10, a semi-rigid 32-membered ring diester crown ether . This indicates that “Methyl 5-bromo-2,3-dihydroxybenzoate” could potentially be used for the synthesis of similar compounds.

Ribonucleotide Reductase Inhibition

“Methyl 3,5-dihydroxybenzoate” has been used to study ribonucleotide reductase inhibition . This suggests that “Methyl 5-bromo-2,3-dihydroxybenzoate” could potentially be used in similar research.

Anti-Tumor Activity

“Methyl 3,5-dihydroxybenzoate” has been used to study anti-tumor activity . This indicates that “Methyl 5-bromo-2,3-dihydroxybenzoate” could potentially be used in similar research.

Safety and Hazards

Methyl 5-bromo-2,3-dihydroxybenzoate is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is also known to cause serious eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

Propiedades

IUPAC Name |

methyl 5-bromo-2,3-dihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADZQRYTHXRMPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700141 |

Source

|

| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2,3-dihydroxybenzoate | |

CAS RN |

105603-49-4 |

Source

|

| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.